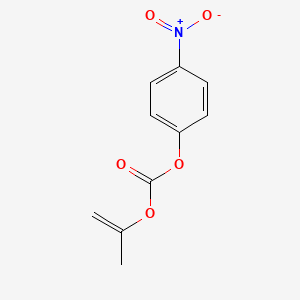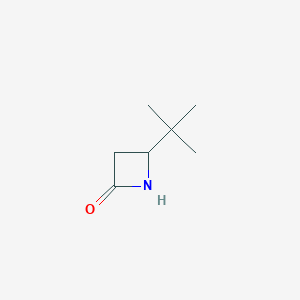
N-(2-oxooxolan-3-yl)hexadecanamide
Vue d'ensemble
Description
N-(2-oxooxolan-3-yl)hexadecanamide is a chemical compound with the molecular formula C10H17NO3 . It falls under the category of amides and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves the reaction between hexadecanoic acid (also known as palmitic acid ) and 2-oxooxolane . The amide linkage forms between the carboxylic acid group of hexadecanoic acid and the amino group of 2-oxooxolane. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound .
Molecular Structure Analysis
The compound’s molecular structure consists of a hexadecyl (16-carbon) chain attached to a 2-oxooxolane ring. The oxolane ring contributes to its cyclic nature, and the amide functional group imparts polarity. The presence of the oxolane ring suggests potential biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, esterification, and amidation. Its reactivity depends on the functional groups present, particularly the amide bond. Further studies are needed to explore its reactivity under different conditions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Neurological Research and Therapeutics
N-(2-oxooxolan-3-yl)hexadecanamide, commonly known as hexadecanamide (Hex), has been identified as an endogenous ligand of peroxisome proliferator-activated receptor alpha (PPARα) in the hippocampal nuclei of normal mice. Hex plays a crucial role in inducing the expression of brain-derived neurotrophic factor (BDNF) from hippocampal neurons via PPARα. Its application has shown promise in improving memory and learning in mouse models, suggesting potential therapeutic intervention in Alzheimer's Disease (Patel et al., 2020).
2. Chemical Structure Analysis
Research on the crystal structure of compounds related to this compound has been conducted. For instance, the crystal structure of bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV) was studied, providing insights into molecular configurations and interactions, which are essential for understanding the properties and potential applications of these compounds (Närhi et al., 2014).
3. Environmental and Industrial Applications
This compound derivatives have been explored in various environmental and industrial contexts. For example, studies on the performance and emission characteristics of diesel engines using glycerol derivatives, including compounds related to this compound, have been conducted. These studies contribute to the development of more sustainable and efficient fuel additives (Oprescu et al., 2014).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle N-(2-oxooxolan-3-yl)hexadecanamide in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Specific toxicity data and hazards associated with this compound require further investigation .
Mécanisme D'action
Target of Action
N-Hexadecanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They play a crucial role in quorum sensing, which is a cell-to-cell communication mechanism among bacteria .
Mode of Action
The compound interacts with its targets by inducing changes in transcription . This interaction results in the regulation of gene expression in bacteria . Some AHLs, including N-Hexadecanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .
Biochemical Pathways
The primary biochemical pathway affected by N-Hexadecanoyl-DL-homoserine lactone is the quorum-sensing pathway . This pathway allows bacteria to sense and respond to cell population density by altering gene expression. The downstream effects include changes in virulence, biofilm formation, and other group behaviors .
Result of Action
The action of N-Hexadecanoyl-DL-homoserine lactone results in significant molecular and cellular effects. For instance, it has been reported to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . It also increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system .
Propriétés
IUPAC Name |
N-(2-oxooxolan-3-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXVOQAEZMUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















